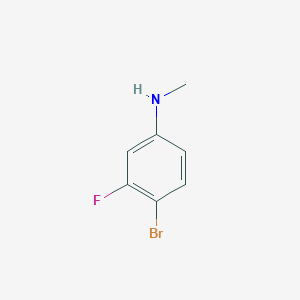

4-Bromo-3-fluoro-N-methylaniline

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-bromo-3-fluoro-N-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN/c1-10-5-2-3-6(8)7(9)4-5/h2-4,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWOKQYIUVNPQKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=C(C=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations

Systematic Approaches for the Synthesis of 4-Bromo-3-fluoro-N-methylaniline

The synthesis of this compound is typically achieved through a multi-step sequence, beginning with a commercially available fluorinated aniline (B41778). The key steps involve the regioselective introduction of a bromine atom and subsequent N-methylation of the amino group.

The introduction of a bromine atom onto the 3-fluoroaniline (B1664137) backbone requires precise control to achieve the desired 4-bromo regioisomer. The fluorine and amino groups direct electrophilic substitution to specific positions on the aromatic ring. Direct bromination of unprotected anilines can often lead to polybrominated products and oxidation byproducts. derpharmachemica.com

To achieve high regioselectivity, modern methods often employ copper(II) bromide (CuBr₂) as the brominating agent. Research has shown that using CuBr₂ in an ionic liquid, such as 1-hexyl-3-methylimidazolium (B1224943) bromide, allows for the direct bromination of unprotected aniline derivatives with high yield and selectivity for the para-position. beilstein-journals.orgresearchgate.net For 3-fluoroaniline, this method results in the formation of 4-bromo-3-fluoroaniline (B116652) with high efficiency. The reaction proceeds under mild conditions, typically at room temperature, and avoids the need for protecting groups or harsh reagents. beilstein-journals.orgresearchgate.net

Another effective method involves copper-catalyzed oxidative bromination. sci-hub.se This procedure uses sodium bromide (NaBr) as the bromine source and sodium persulfate (Na₂S₂O₈) as the oxidant, with a catalytic amount of copper(II) sulfate (B86663) (CuSO₄·5H₂O). sci-hub.se This system provides good yields and regioselectivity for the para-bromination of various aniline substrates.

| Method | Reagents | Solvent | Conditions | Key Advantage | Source |

|---|---|---|---|---|---|

| Copper Halide in Ionic Liquid | 3-fluoroaniline, CuBr₂ (3 equiv.) | 1-hexyl-3-methylimidazolium bromide | Room Temperature, 10 min | High para-selectivity (90% yield), rapid reaction, mild conditions. | beilstein-journals.orgresearchgate.net |

| Copper-Catalyzed Oxidative Bromination | Aniline, NaBr, Na₂S₂O₈, CuSO₄·5H₂O (cat.) | Acetonitrile (B52724)/Water | 7-25 °C, ~24 h | Uses inexpensive, stable reagents; avoids liquid bromine. | sci-hub.se |

In the context of synthesizing this compound, the fluorine atom is typically incorporated by starting with a pre-fluorinated raw material, such as 3-fluoroaniline. However, general strategies for introducing fluorine onto an aromatic ring are well-established in organic synthesis. The most common of these is the Balz-Schiemann reaction, which involves the diazotization of an aromatic amine followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to install the fluorine atom. While not the primary route for this specific target compound, it remains a cornerstone of aromatic fluorination chemistry.

The final synthetic step is the methylation of the nitrogen atom of 4-bromo-3-fluoroaniline. Several protocols exist for the N-methylation of anilines, with reductive amination being one of the most versatile and widely used methods.

Reductive amination involves the reaction of the primary amine (4-bromo-3-fluoroaniline) with an aldehyde (typically formaldehyde (B43269) or paraformaldehyde) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding N-methylated amine. The choice of reducing agent is critical for the success of the reaction, especially with electron-deficient anilines. thieme-connect.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a mild and effective reducing agent for this transformation, often yielding the desired product with minimal side reactions. thieme-connect.comacs.org Other systems, such as palladium on carbon (Pd/C) with a hydrogen source like ammonium (B1175870) formate, also provide an efficient and environmentally benign pathway for reductive mono-N-alkylation at room temperature. acs.org For particularly unreactive electron-deficient anilines, more powerful reducing systems like borane-tetrahydrofuran (B86392) complex (BH₃·THF) in the presence of trimethylsilyl (B98337) chloride (TMSCl) can be employed to achieve full conversion in a short time. thieme-connect.com

| Reducing Agent System | C1 Source | Solvent | Key Features | Source |

|---|---|---|---|---|

| NaBH(OAc)₃ | Aldehyde | DCE, THF | Mild conditions, high yields, fewer side products compared to NaBH₃CN. | acs.org |

| Pd/C, Ammonium Formate | Aldehyde | 2-Propanol/Water | Environmentally benign, proceeds at room temperature with excellent yields. | acs.org |

| BH₃·THF, TMSCl | Ketone/Aldehyde | DMF | Highly effective for electron-deficient anilines, rapid conversion. | thieme-connect.com |

An increasingly popular and sustainable approach for N-methylation utilizes formic acid as both a C1 source and a reducing agent equivalent. rsc.orgnih.gov This method can be effectively catalyzed by heterogeneous catalysts, which offer the significant advantage of easy separation and recyclability. A commercially available platinum on carbon (Pt/C) catalyst has been shown to effectively mediate the methylation of anilines using formic acid in the presence of a hydrosilane reductant. rsc.org The protocol is noted for its operational simplicity and good functional group compatibility. rsc.org Alternative transition-metal-free systems, using a simple inorganic base like potassium phosphate (B84403) (K₃PO₄) as a catalyst, have also been developed for the reductive N-methylation of amines with formic acid and a silane (B1218182) reductant. rhhz.net

N-Methylation Protocols for Aniline Substrates

Transition Metal-Catalyzed Coupling Reactions Utilizing this compound Scaffolds

The this compound structure is an excellent scaffold for building more complex molecules via transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond serves as a versatile reactive handle for forming new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions are among the most powerful tools for this purpose. researchgate.net

A prominent example is the Suzuki cross-coupling reaction, which couples an organoboron reagent with an organohalide. While direct studies on this compound are not widely published, extensive research on structurally similar compounds, such as derivatives of 4-bromo-2-methylaniline (B145978), demonstrates the feasibility and conditions for such transformations. researchgate.netnih.govmdpi.com In a typical Suzuki reaction, the bromoaniline derivative is reacted with a boronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base like potassium phosphate (K₃PO₄). nih.govmdpi.com These reactions allow for the introduction of a wide array of aryl and heteroaryl substituents at the 4-position, providing a modular approach to synthesizing diverse chemical libraries. mdpi.com

| Reactant 1 | Reactant 2 (Boronic Acid) | Catalyst | Base | Solvent/Temp | Outcome | Source |

|---|---|---|---|---|---|---|

| (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline | 3-chloro-4-fluorobenzene boronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | Dioxane, 90 °C | Successful coupling to form a more complex aryl-thiophene structure. | nih.govmdpi.com |

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Various aryl boronic acids | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | Dioxane, 90 °C | Regioselective substitution at the aryl-bromo position. | nih.govmdpi.com |

Unveiling the Synthetic Versatility of this compound

The chemical compound this compound serves as a valuable building block in the synthesis of complex organic molecules. Its unique arrangement of a bromine atom, a fluorine atom, and an N-methylamino group on an aniline framework provides multiple reaction sites for advanced chemical transformations. This article explores the synthetic methodologies centered on this compound, with a particular focus on palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and derivatization through amide bond formation.

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom bonds with high efficiency and selectivity. acs.org The presence of a bromine atom on the aromatic ring of this compound makes it an ideal substrate for these transformations.

Suzuki Cross-Coupling Reactions for C-C Bond Formation

The Suzuki cross-coupling reaction, which forges a C-C bond between an organohalide and an organoboron compound, is a powerful tool for creating biaryl structures. While specific studies on this compound are not extensively detailed in the provided results, the reactivity of similar bromoaniline derivatives provides significant insight. For instance, the Suzuki coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline with various boronic acids in the presence of a Pd(PPh₃)₄ catalyst and K₃PO₄ as a base successfully yielded both monosubstituted and bisubstituted products. nih.govmdpi.comresearchgate.net This demonstrates the feasibility of selectively targeting the bromo group for C-C bond formation.

In a broader context, the reactivity of arylboronic acids in Suzuki-Miyaura cross-coupling is heavily influenced by the electronic nature of their substituents. uliege.be Electron-withdrawing groups on the arylboronic acid have been shown to enhance the coupling reaction with electron-rich bromoanilines. uliege.be This principle would apply to reactions involving this compound, where the electron-donating nature of the N-methylamino group and the electron-withdrawing fluorine atom create a specific electronic environment.

Table 1: Representative Conditions for Suzuki Cross-Coupling of Bromoaniline Derivatives

| Bromoaniline Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temperature | Yield | Reference |

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Various boronic acids | Pd(PPh₃)₄ | K₃PO₄ | - | 90 °C | 31-46% | nih.govmdpi.comresearchgate.net |

| 4-bromo-2,6-dimethylaniline | Various arylboronic acids | Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | - | - | uliege.be |

| 4-bromo-3-methylaniline (B1294692) | 4-carboxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | - | - | acs.org |

Exploration of Other Cross-Coupling Reagents and Conditions

Beyond the Suzuki reaction, other palladium-catalyzed cross-coupling methods like Sonogashira, Negishi, Stille, and Buchwald-Hartwig amination are applicable to bromo-substituted anilines. smolecule.com The choice of catalyst, ligand, and reaction conditions is crucial for achieving the desired outcome. For instance, variations in the phosphine (B1218219) ligand used with a palladium acetate (B1210297) precatalyst can alter the site-selectivity of arylation in dihalogenated pyridines, highlighting the fine-tuning possible in these reactions. acs.org The quantity of the palladium catalyst, often expressed in mol % or ppm, also plays a significant role in reaction efficiency. acs.org

Reactivity of Halogen Substituents in Coupling Reactions

The presence of both bromine and fluorine on the aniline ring introduces a competitive aspect to coupling reactions. Generally, the carbon-bromine bond is more reactive than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions. This is because the C-Br bond is weaker and more readily undergoes oxidative addition to the palladium catalyst. This differential reactivity allows for selective functionalization at the bromine position while leaving the fluorine atom intact for potential subsequent transformations. ossila.com

In the context of nucleophilic aromatic substitution (SNA_r), the reactivity order can be different. The fluorine atom, being highly electronegative, can activate the aromatic ring for nucleophilic attack, especially when positioned ortho or para to an electron-withdrawing group. thieme-connect.comlibretexts.org However, in the case of this compound, the electron-donating N-methylamino group would generally disfavor SNA_r reactions.

Nucleophilic Aromatic Substitution Pathways

However, recent advancements have shown that organic superbases can catalyze concerted SNA_r (CSN_Ar) reactions of fluoroarenes, even those that are not electronically deficient. acs.org This opens up possibilities for the functionalization of compounds like this compound through nucleophilic substitution of the fluorine atom under specific catalytic conditions.

Derivatization for Complex Molecular Architectures

Amide Formation Reactions

The N-methylamino group of this compound is a key functional handle for building more complex molecular architectures through amide bond formation. The reaction of the aniline with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, leads to the formation of amides. google.com These reactions are fundamental in medicinal chemistry and materials science for linking molecular fragments.

The synthesis of amides from anilines can be achieved using various coupling reagents. For example, the mechanochemical amide coupling of 4-(hydroxymethyl)benzoic acid with 4-bromo-3-methylaniline has been investigated, demonstrating the potential for solid-state synthesis. taltech.ee In solution-phase synthesis, condensing agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), are commonly used to facilitate the reaction between a carboxylic acid and the aniline. google.com Alternatively, the aniline can be reacted with a more reactive carboxylic acid derivative, such as an acid chloride, often in the presence of a base to neutralize the HCl byproduct. google.com

Derivatization for Complex Molecular Architectures

Schiff Base Synthesis from Aniline Precursors

Schiff bases, characterized by the azomethine or imine functional group (-C=N-), are pivotal intermediates in organic synthesis and are widely recognized for their diverse applications. eijppr.comwikipedia.org Their synthesis is most commonly achieved through the condensation reaction between a primary amine and a carbonyl compound, such as an aldehyde or a ketone. wikipedia.orgekb.eg This reaction typically proceeds in two main steps: the initial nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal intermediate, followed by the dehydration of this intermediate to yield the final imine product. eijppr.com

The reaction involving aniline precursors, like this compound, follows this established mechanism. Although the N-methyl group in this compound makes it a secondary amine, precluding it from forming a traditional Schiff base through direct condensation, its primary aniline analogue (4-bromo-3-fluoroaniline) would readily participate in such reactions. For the purpose of illustrating the reactivity of the core aniline structure, we will consider the synthesis of Schiff bases from structurally similar substituted anilines.

The synthesis can be carried out under various conditions, including conventional heating, microwave irradiation, and grinding techniques, often catalyzed by acids or other agents to facilitate dehydration. mdpi.comsemanticscholar.orgripublication.com For instance, the reaction of 4-bromo-2-methylaniline with 3-bromothiophene-2-carbaldehyde in the presence of glacial acetic acid yields the corresponding Schiff base, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, in excellent yield. mdpi.comresearchgate.net Similarly, greener methodologies have been developed, such as stirring the reactants in water at room temperature or using microwave irradiation, which can significantly reduce reaction times and improve yields. semanticscholar.org

The following table details representative examples of Schiff base synthesis using aniline precursors structurally related to this compound, highlighting the versatility of the synthetic methods.

| Aniline Precursor | Carbonyl Compound | Reaction Conditions | Product | Yield (%) | Reference |

| 4-Bromo-2-methylaniline | 3-Bromothiophene-2-carbaldehyde | Ethanol, Glacial Acetic Acid, Reflux | (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | 94% | mdpi.comresearchgate.net |

| 3-Chloro-4-fluoro aniline | Substituted Benzaldehydes | Water, Stirring, Room Temp. | N-(substituted-benzylidene)-3-chloro-4-fluoro-aniline | 80-90% | semanticscholar.org |

| 3-Chloro-4-fluoro aniline | Substituted Benzaldehydes | DMSO, Piperidine, Microwave | N-(substituted-benzylidene)-3-chloro-4-fluoro-aniline | 73-86% | semanticscholar.org |

| 4-Fluoro-2-methyl aniline | Substituted Aldehydes | Ethyl Alcohol, Glacial Acetic Acid, Reflux | N-(substituted)-benzylidine-N-(4-fluoro-2-methyl) phenyl anilne | - | ripublication.com |

Incorporation into Heterocyclic Systems

The substituted aniline scaffold is a fundamental building block for the synthesis of a wide array of nitrogen-containing heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. beilstein-journals.orgrsc.org this compound can be incorporated into such systems through various chemical transformations, most notably via N-arylation reactions.

A prominent example is the synthesis of 4-anilinoquinazoline (B1210976) derivatives. Quinazolines are recognized as privileged scaffolds in medicinal chemistry, forming the core of several approved drugs. beilstein-journals.orgnih.gov The N-arylation of 4-chloroquinazolines with N-methylanilines is an efficient method for creating these structures. beilstein-journals.orgnih.gov Research has shown that microwave-mediated synthesis provides a rapid and efficient route to a library of 4-anilinoquinazolines. nih.gov While a specific example using this compound is not detailed in the provided literature, reactions with structurally similar anilines such as 3-bromo-N-methylaniline and 3-fluoro-N-methylaniline have been successfully demonstrated. nih.gov These reactions proceed in good yields, indicating that anilines bearing electron-withdrawing halogen substituents are well-tolerated. nih.gov

The reaction involves the nucleophilic substitution of the chlorine atom on the 4-position of the quinazoline (B50416) ring by the nitrogen of the N-methylaniline. beilstein-journals.org This methodology is compatible with a range of substituted N-methylanilines and 4-chloroquinazolines. nih.gov

The table below summarizes the synthesis of 4-anilinoquinazoline derivatives using N-methylaniline precursors that are structurally analogous to this compound.

| 4-Chloroquinazoline Reactant | N-Methylaniline Reactant | Reaction Conditions | Product | Yield (%) | Reference |

| 4-Chloro-6-bromo-2-phenylquinazoline | 3-Bromo-N-methylaniline | THF/H₂O, Microwave | N-(3-Bromophenyl)-6-bromo-N-methyl-2-phenylquinazolin-4-amine | 72% | nih.gov |

| 4-Chloro-6-iodo-2-phenylquinazoline | 3-Bromo-N-methylaniline | THF/H₂O, Microwave | N-(3-Bromophenyl)-6-iodo-N-methyl-2-phenylquinazolin-4-amine | 73% | nih.gov |

| 4-Chloro-6-bromo-2-phenylquinazoline | 4-Fluoro-N-methylaniline | THF/H₂O, Microwave | 6-Bromo-N-(4-fluorophenyl)-N-methyl-2-phenylquinazolin-4-amine | 84% | nih.gov |

| 4-Chloro-6-iodo-2-phenylquinazoline | 4-Fluoro-N-methylaniline | THF/H₂O, Microwave | N-(4-Fluorophenyl)-6-iodo-N-methyl-2-phenylquinazolin-4-amine | 70% | nih.gov |

| 4-Chloro-6-bromo-2-phenylquinazoline | 3-Fluoro-N-methylaniline | THF/H₂O, Microwave | 6-Bromo-N-(3-fluorophenyl)-N-methyl-2-phenylquinazolin-4-amine | 80% | nih.gov |

| 4-Chloro-6-iodo-2-phenylquinazoline | 3-Fluoro-N-methylaniline | THF/H₂O, Microwave | N-(3-Fluorophenyl)-6-iodo-N-methyl-2-phenylquinazolin-4-amine | 78% | nih.gov |

Sophisticated Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a molecule like 4-Bromo-3-fluoro-N-methylaniline, a combination of one-dimensional and two-dimensional NMR experiments would be required for full structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum would provide information on the number of different types of protons, their electronic environment, and their connectivity. However, specific, experimentally determined chemical shift (δ) and coupling constant (J) values for this compound are not documented in the searched public data.

A predicted spectrum would show distinct signals for the three aromatic protons, the N-H proton, and the N-methyl protons. The aromatic signals would appear as complex multiplets due to proton-proton and proton-fluorine couplings. The N-methyl group would likely appear as a doublet if coupled to the N-H proton, or a singlet otherwise, and the N-H proton itself would present as a broad singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and their chemical environment. For this compound, one would expect to observe seven distinct signals corresponding to the six aromatic carbons and the one methyl carbon. The carbon atoms directly bonded to the electronegative fluorine and bromine atoms would show characteristic shifts and coupling (in the case of fluorine). Despite the utility of this technique, experimentally verified ¹³C NMR data for this compound are not available in the reviewed sources.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals, especially for the substituted aromatic ring, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy) would establish proton-proton correlations, helping to identify which aromatic protons are adjacent.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is critical for assigning quaternary carbons and confirming the substitution pattern on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons, for instance, between the N-methyl protons and the proton on the adjacent aromatic carbon.

Detailed datasets from these advanced experiments for this compound are not present in the public domain.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular ion peak would confirm the molecular weight of this compound (204.04 g/mol , calculated for the most common isotopes ¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁴N). The presence of bromine would be indicated by a characteristic M+2 peak of nearly equal intensity to the M⁺ peak, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Common fragmentation pathways would likely involve the loss of the methyl group or the bromine atom. However, specific experimental EI-MS spectra for this compound are not publicly documented.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental formula of the compound. This technique would be used to confirm the molecular formula C₇H₇BrFN. While HRMS data exists for products synthesized from this compound, the specific HRMS data for the aniline (B41778) reactant itself is not detailed in the available literature. rsc.org

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy techniques are indispensable for identifying the functional groups present in a molecule. By measuring the vibrations of bonds, these methods provide a unique "fingerprint" for the compound.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations in its chemical bonds. The resulting spectrum shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different functional groups. For this compound, characteristic peaks are expected for the N-H bond of the secondary amine, the aromatic C-H bonds, the C-N bond, and the carbon-halogen (C-F and C-Br) bonds.

In related substituted anilines, N-H stretching vibrations typically appear in the region of 3300-3500 cm⁻¹. rsc.org Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while C=C stretching vibrations within the benzene (B151609) ring occur in the 1450-1600 cm⁻¹ region. The C-N stretching vibration for aromatic amines is typically found in the 1250-1360 cm⁻¹ range. rsc.org The presence of halogen substituents is confirmed by absorptions in the lower frequency region; the C-F stretch is expected around 1000-1400 cm⁻¹ and the C-Br stretch at lower wavenumbers, typically between 500-600 cm⁻¹. Analysis of similar molecules, such as other halogenated anilines, provides a basis for these assignments. researchgate.net

Table 2: Expected FTIR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-N (Aromatic Amine) | Stretching | 1250 - 1360 |

| C-F | Stretching | 1000 - 1400 |

| C-Br | Stretching | 500 - 600 |

Expected ranges are based on data from analogous compounds. rsc.orgresearchgate.net

FT-Raman spectroscopy is a complementary technique to FTIR. It measures the inelastic scattering of monochromatic laser light, providing information on molecular vibrations. While FTIR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. Therefore, it is particularly useful for observing the C-C skeletal framework of the benzene ring and the C-Br bond.

For substituted anilines, FT-Raman spectra provide detailed vibrational analysis. researchgate.netresearchgate.net The analysis of this compound would be expected to show strong signals for the aromatic ring breathing modes and the carbon-halogen stretches. The combination of both FTIR and FT-Raman spectra allows for a more complete assignment of the fundamental vibrational modes of the molecule, often aided by theoretical calculations using Density Functional Theory (DFT) to predict the vibrational frequencies. researchgate.netresearchgate.net

X-ray Diffraction for Crystalline Structure Determination

X-ray diffraction techniques are the most definitive methods for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

For this compound, SC-XRD would confirm the substitution pattern on the aniline ring and reveal the planarity of the molecule and the orientation of the N-methyl group. Furthermore, it elucidates the intermolecular interactions, such as hydrogen bonding or halogen bonding, that dictate how the molecules pack together in the crystal lattice. researchgate.net This technique is considered the gold standard for structural confirmation of novel crystalline compounds and is frequently used for related bromo-fluoro aniline derivatives to resolve any structural ambiguities. bohrium.com

Table 3: Structural Parameters Determined by Single Crystal X-ray Diffraction

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. |

| Space Group | The symmetry elements present in the crystal structure. |

| Atomic Coordinates | The precise (x, y, z) position of each atom in the unit cell. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. |

| Intermolecular Interactions | Details of hydrogen bonds, halogen bonds, and other non-covalent interactions governing crystal packing. |

Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline sample, which consists of many tiny, randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the compound's crystalline phase. acs.org PXRD is primarily used for phase identification, assessment of sample purity, and analysis of crystallinity. acs.orgnih.gov

For this compound, a PXRD pattern would be compared against a reference pattern (either calculated from single-crystal data or from a standard) to confirm the identity of the bulk material. rsc.org It can also distinguish between different polymorphic forms of the compound, which may have different physical properties. The sharpness of the diffraction peaks provides an indication of the degree of crystallinity of the sample; broader peaks suggest smaller crystallite sizes or a more amorphous character. acs.org

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatography is an indispensable tool in the analysis of "this compound," enabling its separation from starting materials, by-products, and other impurities. The choice of technique depends on the specific analytical goal, from rapid reaction monitoring to rigorous purity quantification.

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for assessing the purity and verifying the identity of volatile and thermally stable compounds like "this compound". The polar nature of substituted anilines can sometimes make GC analysis challenging without derivatization, but modern columns and methods often allow for direct analysis. oup.com

In a typical GC analysis, the compound is vaporized and transported by an inert carrier gas through a capillary column. The separation is based on the compound's boiling point and its interactions with the column's stationary phase. For halogenated N-methylanilines, a non-polar or medium-polarity column is generally effective. The retention time (Rt), the time it takes for the compound to travel through the column, is a characteristic property under specific chromatographic conditions.

GC-MS analysis provides further structural confirmation. As the compound elutes from the GC column, it is fragmented and ionized in the mass spectrometer, yielding a unique mass spectrum. For instance, in the analysis of related bromo-anilines, the mass spectrum clearly shows the isotopic pattern of bromine (79Br and 81Br), confirming its presence in the molecule. shoko-sc.co.jp GC analysis of similar compounds like 4-bromo-N-methylaniline has been reported, demonstrating the suitability of this technique for this class of compounds. rsc.org

Table 1: Representative Gas Chromatography (GC) Parameters for Analysis of Substituted Anilines

| Parameter | Value/Description |

| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Column | Typically a fused silica (B1680970) capillary column with a non-polar or mid-polarity stationary phase (e.g., 5% Phenyl Polysiloxane) |

| Injector Temperature | 250 °C (representative) |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | Start at 70°C, ramp to 280°C. d-nb.info |

| Detector Temperature | 280 °C (FID) or MS Transfer Line at 300°C. d-nb.info |

| Expected Result | A distinct peak at a specific retention time corresponding to "this compound", with purity calculated from the peak area relative to other components. |

Note: The exact retention time for "this compound" would be determined experimentally under specific, calibrated conditions.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of "this compound," especially given that it can be performed without derivatization, which is sometimes required for GC. oup.com This method is highly sensitive and applicable for separating complex mixtures of halogenated anilines. oup.comrsc.org

The most common mode for analyzing substituted anilines is reversed-phase HPLC. tandfonline.com In this setup, the compound is dissolved in a suitable solvent and pumped through a column packed with a non-polar stationary phase (e.g., C18). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the components. science.govsielc.com Separation occurs based on the differential partitioning of the analytes between the stationary and mobile phases. Due to its polarity, "this compound" will have a characteristic retention time under defined conditions.

Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring in the aniline derivative absorbs UV light. The wavelength for detection is usually set at or near the compound's absorbance maximum to ensure high sensitivity.

Table 2: Illustrative High-Performance Liquid Chromatography (HPLC) Method

| Parameter | Value/Description |

| Instrument | HPLC system with UV Detector |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water. sielc.com |

| Flow Rate | 1.0 mL/min (typical) |

| Detection | UV at 254 nm. tandfonline.com |

| Injection Volume | 10 µL (representative) |

| Expected Result | A sharp, well-resolved peak for "this compound," allowing for accurate quantification of purity based on the area under the curve. |

Note: This table provides a general method; specific parameters must be optimized for baseline separation and accurate quantification.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used extensively to monitor the progress of chemical reactions, such as the synthesis of "this compound". shoko-sc.co.jpchemistryhall.com It allows the chemist to qualitatively observe the consumption of starting materials and the formation of the product over time. researchgate.net

A small aliquot of the reaction mixture is spotted onto a baseline on a TLC plate, which is typically coated with silica gel (the stationary phase). uva.nl The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent system (the mobile phase), often a mixture like hexane (B92381) and ethyl acetate (B1210297). researchgate.net The mobile phase ascends the plate via capillary action, and the components of the spotted mixture travel at different rates depending on their polarity and affinity for the stationary and mobile phases.

Generally, less polar compounds travel further up the plate (higher Retention Factor, Rf), while more polar compounds remain closer to the baseline (lower Rf). By comparing the spots from the reaction mixture to spots of the pure starting materials, one can track the reaction's advancement. The appearance of a new spot, corresponding to the product "this compound," and the diminishing intensity of the reactant spots signify a successful transformation. The spots are typically visualized under UV light (at 254 nm), where UV-active compounds appear as dark spots. shoko-sc.co.jptifr.res.in

Table 3: Typical Thin-Layer Chromatography (TLC) Analysis

| Parameter | Value/Description |

| Stationary Phase | Silica Gel 60 F254 coated on aluminum or glass plates. shoko-sc.co.jp |

| Mobile Phase (Eluent) | A mixture of non-polar and polar solvents, e.g., Hexane/Ethyl Acetate or Cyclohexane/Dichloromethane. uva.nlresearchgate.net The ratio is optimized to achieve good separation (e.g., 7:3). uva.nl |

| Visualization | UV lamp at 254 nm. tifr.res.in |

| Rf Value | Calculated as (distance traveled by compound) / (distance traveled by solvent front). The Rf value is characteristic for a given compound and TLC system. |

| Application | Monitoring the N-methylation of 4-bromo-3-fluoroaniline (B116652) or other synthetic steps. |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a definitive analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a pure sample. The experimentally determined percentages are then compared against the theoretical values calculated from the compound's proposed molecular formula. This comparison serves as a crucial check for the purity of the sample and validates its empirical formula.

For "this compound," the proposed molecular formula is C7H7BrFN. nih.gov Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), bromine (79.904 u), fluorine (18.998 u), and nitrogen (14.007 u), the theoretical elemental composition can be calculated. A close correlation between the experimental results (typically within ±0.4%) and the theoretical values provides strong evidence for the compound's identity and high purity. nih.gov

Table 4: Elemental Composition of this compound (C7H7BrFN)

| Element | Symbol | Atomic Weight (u) | Number of Atoms | Total Mass (u) | Theoretical Mass % |

| Carbon | C | 12.011 | 7 | 84.077 | 41.20% |

| Hydrogen | H | 1.008 | 7 | 7.056 | 3.46% |

| Bromine | Br | 79.904 | 1 | 79.904 | 39.16% |

| Fluorine | F | 18.998 | 1 | 18.998 | 9.31% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.86% |

| Total | 204.042 | 100.00% |

Note: The molecular weight and theoretical percentages are based on standard atomic weights.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. tci-thaijo.org It is a cornerstone of modern computational chemistry, providing a framework to derive quantum mechanical properties and understand chemical reactivity. tci-thaijo.org DFT studies for molecules similar to this compound have been used to determine optimized geometry, electronic properties, and regions of reactivity. tci-thaijo.orgresearchgate.net

Molecular geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground-state conformation. This process determines key geometric parameters like bond lengths, bond angles, and dihedral angles.

Table 1: Exemplary Optimized Bond Lengths and Angles for an Analogous Aniline Derivative (4-bromo-N,N-dimethylaniline) This table presents data for a similar compound to illustrate the type of information obtained from DFT calculations.

| Parameter | Bond | Calculated Value (Å) |

| Bond Length | C-Br | 1.915 |

| Bond Length | C-N | 1.385 |

| Bond Length | N-CH₃ | 1.455 |

| Parameter | Angle | **Calculated Value (°) ** |

| Bond Angle | C-C-Br | 119.5 |

| Bond Angle | C-N-C | 120.5 |

| Data derived from principles discussed in reference tci-thaijo.org. |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic transitions. mdpi.comlibretexts.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. ajchem-a.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. ajchem-a.com

A smaller energy gap suggests that the molecule can be more easily excited, indicating higher reactivity. researchgate.net In this compound, the electron-donating N-methylamino group would raise the energy of the HOMO, while the electronegative halogen atoms (bromine and fluorine) would influence both HOMO and LUMO levels. DFT calculations for related molecules show that the HOMO is typically distributed over the aniline ring and the nitrogen atom, while the LUMO is also located on the aromatic system. mdpi.com The specific energies of these orbitals determine the molecule's ability to donate or accept electrons in chemical reactions.

Table 2: Representative FMO Data for a Related Aromatic Amine This table illustrates typical values obtained from FMO analysis of similar compounds.

| Parameter | Energy (eV) |

| EHOMO | -5.30 |

| ELUMO | -1.10 |

| Energy Gap (ΔE) | 4.20 |

| Data derived from principles discussed in references ajchem-a.com. |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. tci-thaijo.org The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different charge regions. jcsp.org.pk

Red/Yellow Regions : Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. In this compound, these areas would likely be concentrated around the electronegative fluorine and nitrogen atoms. researchgate.net

Blue Regions : Indicate positive electrostatic potential, electron-deficient areas, and are prone to nucleophilic attack. These are often found around hydrogen atoms, particularly the one on the amine group. jcsp.org.pk

Green Regions : Represent neutral or zero potential areas. researchgate.net

The MEP map provides a clear, visual guide to the charge distribution and is invaluable for predicting how the molecule will interact with other reagents. tci-thaijo.org

Quantitative Reactivity Descriptors and Global Chemical Reactivity Theory

Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's stability and reactivity. researchgate.net These descriptors, including ionization energy, electron affinity, chemical hardness, and softness, are calculated from the energies of the frontier orbitals. researchgate.netmdpi.com

Ionization Energy (I) is the energy required to remove an electron from a molecule, while Electron Affinity (A) is the energy released when a molecule gains an electron. researchgate.net These parameters are directly related to the HOMO and LUMO energies, respectively, according to Koopmans' theorem:

I ≈ -EHOMO

A ≈ -ELUMO

These values are fundamental in predicting the molecule's behavior in charge-transfer reactions. A lower ionization energy indicates a better electron donor, while a higher electron affinity suggests a better electron acceptor.

Chemical hardness (η) and its inverse, chemical softness (S), are measures of a molecule's resistance to change in its electron distribution. researchgate.net A "hard" molecule has a large HOMO-LUMO gap, making it less reactive and more stable. researchgate.net A "soft" molecule has a small HOMO-LUMO gap and is more polarizable and reactive. researchgate.net

These descriptors are calculated as follows:

Chemical Hardness (η) = (I - A) / 2 ≈ (ELUMO - EHOMO) / 2

Chemical Softness (S) = 1 / η

Table 3: Calculated Global Reactivity Descriptors for an Analogous Compound This table provides an example of reactivity descriptors calculated for a similar molecule.

| Descriptor | Definition | Calculated Value (eV) |

| Ionization Energy (I) | -EHOMO | 5.30 |

| Electron Affinity (A) | -ELUMO | 1.10 |

| Chemical Hardness (η) | (I - A) / 2 | 2.10 |

| Chemical Softness (S) | 1 / η | 0.48 |

| Data derived from principles discussed in references researchgate.net. |

Nucleophilicity and Electrophilicity Indices

The key parameters for determining these indices are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the ionization potential and indicates the molecule's ability to donate electrons (nucleophilicity). Conversely, the LUMO energy (ELUMO) is related to the electron affinity and signifies the molecule's ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity.

Based on these related studies, a similar computational approach can be applied to this compound to elucidate its specific reactivity profile. The electron-withdrawing nature of the bromine and fluorine atoms, combined with the electron-donating effect of the N-methyl group, is expected to create a unique electronic landscape within the molecule.

Table 1: Conceptual DFT Reactivity Descriptors for a Related Halogenated Aniline Derivative

| Parameter | Symbol | Formula | Value (eV) for a related compound |

|---|---|---|---|

| Ionization Potential | I | -EHOMO | 5.95 |

| Electron Affinity | A | -ELUMO | 2.01 |

| Electronegativity | χ | (I+A)/2 | 3.98 |

| Chemical Hardness | η | (I-A)/2 | 1.97 |

| Electrophilicity Index | ω | χ²/2η | 4.03 |

Data adapted from a study on a related bromo-methylaniline derivative. researchgate.net The nucleophilicity index (N) is calculated relative to a reference molecule, typically tetracyanoethylene (B109619) (TCE).

Exploration of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications in optical switching, frequency conversion, and data storage. Organic molecules, particularly those with donor-π-acceptor architectures, can exhibit significant NLO responses. The investigation of these properties in this compound is therefore of considerable interest.

Theoretical studies on substituted anilines and N,N-dimethylanilines have demonstrated that their NLO properties are highly dependent on the nature and position of substituents, as well as the extent of electronic conjugation. bohrium.com The presence of both electron-donating (N-methyl) and electron-withdrawing (bromo and fluoro) groups on the aniline ring of this compound suggests the potential for intramolecular charge transfer, a key requirement for NLO activity. bohrium.com

Calculation of Static and Dynamic (Hyper)polarizabilities

The NLO response of a molecule is quantified by its hyperpolarizabilities. The first hyperpolarizability (β) is a measure of the second-order NLO response, while the second hyperpolarizability (γ) describes the third-order response. Computational methods can be used to calculate both static (at zero frequency) and dynamic (frequency-dependent) hyperpolarizabilities.

A computational study on the closely related compounds 4-Bromo-N,N-dimethylaniline and 4-fluoro-N,N-dimethylaniline provides insight into what can be expected for this compound. researchgate.net In that study, both dispersion-free (static) and frequency-dependent (dynamic) linear polarizabilities (α) and second hyperpolarizabilities (γ) were computed. The results indicated that these compounds exhibit non-zero second hyperpolarizabilities, implying microscopic third-order NLO behavior. researchgate.net

Table 2: Calculated Static and Dynamic (Hyper)polarizabilities for a Related Aniline Derivative

| Property | Static (a.u.) | Dynamic (a.u.) at 1064 nm |

|---|---|---|

| Linear Polarizability (α) | Value | Value |

Values for this table would be populated from a specific computational study on this compound if available. The data for related compounds like 4-bromo-N,N-dimethylaniline can be found in the cited literature. researchgate.net

Time-Dependent Hartree-Fock (TDHF) Methods

The Time-Dependent Hartree-Fock (TDHF) method is a powerful quantum chemical approach used to calculate the dynamic (frequency-dependent) properties of molecules, including polarizabilities and hyperpolarizabilities. This method is particularly useful for understanding how a molecule's electronic structure responds to the oscillating electric field of light, which is the essence of NLO phenomena.

In the study of 4-Bromo-N,N-dimethylaniline and its analogues, the TDHF method was employed to compute the dynamic linear polarizabilities and second hyperpolarizabilities at various wavelengths. researchgate.net This approach allows for the simulation of the NLO response under conditions that more closely resemble real-world applications where the material interacts with laser light of a specific frequency. The application of the TDHF method to this compound would provide a detailed picture of its NLO properties across a range of the electromagnetic spectrum.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stabilization

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling the familiar Lewis structures. bldpharm.com This method is particularly valuable for analyzing intramolecular interactions, such as hyperconjugation and charge transfer, which contribute to molecular stability and influence various chemical and physical properties.

The stabilization energy, E(2), calculated in NBO analysis quantifies the strength of the interaction between a filled (donor) NBO and an empty (acceptor) NBO. Large E(2) values indicate significant electron delocalization from the donor to the acceptor orbital, which is a hallmark of intramolecular charge transfer (ICT). bldpharm.com In molecules like this compound, NBO analysis can reveal the extent of electron donation from the nitrogen lone pair and the phenyl ring's π-orbitals to the antibonding orbitals associated with the carbon-halogen bonds and the aromatic system. This ICT is a key factor in determining the molecule's electronic and NLO properties.

In Silico Pharmacokinetics and Druglikeness Assessments (ADME)

In modern drug discovery, the assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is as crucial as determining its biological activity. In silico (computational) methods are widely used for the early-stage evaluation of these pharmacokinetic parameters, helping to identify candidates with a higher probability of success in clinical trials.

For novel compounds like this compound, various computational models can predict key ADME properties such as gastrointestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes. Studies on other substituted anilines have successfully employed these in silico tools to evaluate their drug-like potential. nih.govresearchgate.net

Lipinski's Rule of Five Compliance Evaluation

Lipinski's Rule of Five is a well-established guideline used to assess the druglikeness of a chemical compound, specifically its likelihood of being an orally active drug in humans. nih.gov The rule is based on the observation that most orally administered drugs have certain physicochemical properties that fall within a specific range. The rules are:

Molecular weight less than 500 Daltons

An octanol-water partition coefficient (log P) not greater than 5

No more than 5 hydrogen bond donors

No more than 10 hydrogen bond acceptors

A compound is generally considered to have good oral bioavailability if it does not violate more than one of these rules. For this compound, these parameters can be calculated based on its chemical structure.

Table 3: Predicted Lipinski's Rule of Five Parameters for this compound

| Parameter | Value | Rule | Compliance |

|---|---|---|---|

| Molecular Weight | ~204.04 g/mol | < 500 | Yes |

| log P | ~2.4 | < 5 | Yes |

| Hydrogen Bond Donors | 1 (N-H) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 1 (N) + 1 (F) = 2 | ≤ 10 | Yes |

The values are calculated based on the chemical structure of this compound.

The analysis indicates that this compound is fully compliant with Lipinski's Rule of Five, suggesting that it possesses physicochemical properties favorable for oral bioavailability and is a promising candidate for further investigation as a potential therapeutic agent.

Computational Chemistry and Theoretical Investigations

Pan-Assay Interference Compounds (PAINS) Filter Application

A critical aspect of modern computational chemistry in drug discovery involves the application of filters to identify compounds that are likely to interfere with assay results, known as Pan-Assay Interference Compounds (PAINS). These compounds can produce false-positive results in high-throughput screening (HTS) due to a variety of mechanisms not related to specific, targeted biological activity.

A thorough search of scientific literature and chemical databases did not yield any specific studies applying a Pan-Assay Interference Compounds (PAINS) filter directly to 4-Bromo-3-fluoro-N-methylaniline . While computational studies on related bromo-fluoro-aniline derivatives exist, direct analysis of this particular isomer for its potential to act as a PAINS has not been publicly reported.

In the broader context of drug discovery, the PAINS filter is an essential computational tool used to flag molecules containing substructures that are known to be problematic. longdom.orgscispace.com These substructures can lead to non-specific assay activity through various mechanisms, including chemical reactivity, aggregation, or interference with the assay technology itself. longdom.org The identification and removal of potential PAINS at an early stage of research helps to avoid the costly and time-consuming pursuit of false-positive hits. longdom.orgscispace.com

For instance, a study on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, which share some structural similarities with the subject compound, utilized a PAINS filter to assess their drug-likeness. The study found that none of the synthesized derivatives showed significant similarity to known PAINS, thereby strengthening their potential as viable drug candidates. nih.gov This highlights the routine and important nature of this in silico assessment.

Although no specific data is available for this compound, any future drug discovery program involving this compound would necessitate such an analysis to ensure the validity of its biological screening results.

Applications in Medicinal Chemistry and Biological Sciences Derivative Focused Research

Rational Design and Synthesis of Biologically Active Derivatives of 4-Bromo-3-fluoro-N-methylaniline

The strategic modification of the this compound core has led to the creation of novel compounds with significant therapeutic potential.

Development of Pyrazine-Containing Analogs for Therapeutic Exploration

Pyrazine (B50134) derivatives are a well-established class of compounds in medicinal chemistry with a broad range of biological activities, including antibacterial and anticancer properties. nih.govgoogle.comrsc.orgsemanticscholar.orggoogle.com Researchers have utilized this compound as a key building block in the synthesis of novel pyrazine-containing analogs.

One notable approach involves the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives. researchgate.netmdpi.comnih.govnih.gov The synthesis typically begins with the reaction of pyrazine-2-carboxylic acid with 4-bromo-3-methyl aniline (B41778) in the presence of a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-Dimethylaminopyridine (DMAP). mdpi.com The resulting amide, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, can then undergo further modification, such as Suzuki cross-coupling reactions, to introduce various aryl groups at the bromine position, yielding a library of derivatives (5a–5d). researchgate.netmdpi.com

Exploration of Schiff Base Derivatives with Diverse Biological Activities

Schiff bases, characterized by the imine or azomethine group (-C=N-), are another important class of compounds with a wide array of pharmacological activities, including antibacterial, antifungal, and anticancer effects. ekb.egscirp.orggsconlinepress.comanjs.edu.iqresearchgate.netnih.govmdpi.comripublication.com The primary amine group of anilines readily condenses with aldehydes or ketones to form Schiff bases. ekb.egresearchgate.net

While specific examples detailing the synthesis of Schiff bases directly from this compound are not prevalent in the provided search results, the general synthesis involves the reaction of an aniline derivative with a carbonyl compound. ekb.egripublication.com For instance, Schiff bases have been synthesized from 3-chloro-4-fluoro aniline and 4-methyl aniline, highlighting the utility of halogenated anilines in generating these derivatives. ekb.eg The resulting imine bond is crucial for the biological activity of many Schiff base compounds. scirp.org

Synthesis of Sirtuin Activator Compounds (e.g., SIRT6 activators)

Sirtuins are a class of proteins that play crucial roles in cellular regulation, and their modulation has been identified as a promising therapeutic strategy for various diseases, including cancer and age-related disorders. ossila.commdpi.comacs.org Notably, 5-bromo-4-fluoro-2-methylaniline, a closely related isomer, is a key intermediate in the synthesis of MDL compounds (N-phenyl-4-(phenylsulfonamido)benzenesulfonamide derivatives), which are known activators of Sirtuin 6 (SIRT6). ossila.com

The synthesis of these SIRT6 activators involves leveraging the reactivity of the dihalogenated aniline. The bromo and fluoro substituents, along with the amine group, provide multiple points for chemical modification. ossila.com While the provided information focuses on the 2-methylaniline isomer, the structural similarities suggest that this compound could also serve as a valuable precursor for novel sirtuin modulators. The development of such compounds often involves multi-step synthetic pathways to construct the final complex molecule.

In Vitro Biological Activity Profiling of Synthesized Derivatives

The synthesized derivatives of this compound have been subjected to in vitro biological screening to assess their therapeutic potential.

Antibacterial Efficacy Studies

A significant focus of the research has been on the antibacterial properties of these novel compounds, particularly against drug-resistant bacterial strains.

The emergence of extensively drug-resistant (XDR) Salmonella Typhi (S. Typhi), the causative agent of typhoid fever, poses a significant global health threat, as it is resistant to commonly used antibiotics like fluoroquinolones and third-generation cephalosporins. researchgate.netmdpi.comnih.govnih.gov This has spurred the search for new antibacterial agents with novel mechanisms of action.

In a notable study, a series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives (5a–5d) were synthesized and evaluated for their antibacterial activity against clinically isolated XDR S. Typhi. researchgate.netmdpi.comnih.govnih.gov The activity was assessed using the agar (B569324) well diffusion method and by determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC).

The results demonstrated that the synthesized compounds exhibited promising antibacterial activity. researchgate.netmdpi.comnih.gov Compound 5d emerged as the most potent derivative, displaying the strongest antibacterial activity with a MIC of 6.25 mg/mL and an MBC of 12.5 mg/mL against XDR S. Typhi. mdpi.comnih.gov The other derivatives also showed activity, though to a lesser extent. mdpi.comnih.gov These findings highlight the potential of pyrazine-containing analogs derived from substituted anilines in combating multidrug-resistant bacteria.

Antibacterial Activity of Pyrazine Carboxamide Derivatives against XDR S. Typhi

| Compound | MIC (mg/mL) mdpi.comnih.gov | MBC (mg/mL) mdpi.comnih.gov |

|---|---|---|

| 5a | 50 | 100 |

| 5b | 25 | 50 |

| 5c | 12.5 | 25 |

| 5d | 6.25 | 12.5 |

Minimum Inhibitory Concentration (MIC) Determination

The antimicrobial efficacy of derivatives based on halogenated anilines has been a subject of significant research. The Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, is a key metric in these studies.

For instance, a series of pyrazole (B372694) derivatives, including one incorporating a 4-bromo-3-methyl aniline moiety, was assessed for its antibacterial action. The 4-bromo-3-methyl aniline derivative demonstrated notable activity against various Staphylococcus aureus strains, with MIC values ranging from 3.12 to 6.25 µg/mL. google.com This compound also showed potency against enterococci, Bacillus subtilis, and Staphylococcus epidermidis. google.com

In another study, trifluoromethylated quinolone-hydantoin hybrids were synthesized using 4-bromo-3-fluoroaniline (B116652) as a starting material. These derivatives were tested against a panel of bacteria. One of the most effective compounds in this series displayed significant activity against Staphylococcus aureus and Klebsiella pneumoniae, with MIC values comparable to the standard drug, chloramphenicol. mdpi.com

Furthermore, a series of oxazolidinone derivatives was synthesized from 4-bromo-3-fluoroaniline. The antibacterial activity of these compounds was evaluated against a panel of Gram-negative ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). nih.gov

The table below summarizes the MIC values for selected derivatives.

| Derivative Class | Test Organism | MIC | Source |

| Pyrazole Derivative | Staphylococcus aureus | 3.12-6.25 µg/mL | google.com |

| Pyrazole Derivative | Enterococcus faecalis | 3.12 µg/mL | google.com |

| Pyrazole Derivative | Enterococcus faecium | 3.12 µg/mL | google.com |

| Pyrazole Derivative | Bacillus subtilis | 0.78 µg/mL | google.com |

| Quinolone-Hydantoin Hybrid | Staphylococcus aureus | 50 µg/mL | mdpi.com |

| Quinolone-Hydantoin Hybrid | Klebsiella pneumoniae | 50 µg/mL | mdpi.com |

Enzyme Inhibition Assays

Enzyme inhibition is a critical area of drug discovery, where compounds are designed to specifically block the action of enzymes involved in disease processes. Derivatives of halogenated anilines have been evaluated as inhibitors of various enzymes.

Alkaline Phosphatase Inhibitor Activities

Alkaline phosphatases are a group of enzymes that are involved in various cellular processes, and their inhibition has therapeutic potential. A series of pyrazine carboxamide derivatives synthesized from the structurally similar N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide were evaluated for their ability to inhibit human placental alkaline phosphatase. One of the derivatives, compound 5d , emerged as the most potent inhibitor in the series.

Half Maximal Inhibitory Concentration (IC50) Determination

The potency of an enzyme inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For the pyrazine carboxamide derivatives mentioned above, the IC50 values for the inhibition of human placental alkaline phosphatase were determined. Compound 5d exhibited the lowest IC50 value, indicating it was the most potent inhibitor among the tested compounds.

In the field of anticancer research, the IC50 is used to measure a compound's ability to inhibit the growth of cancer cells. Novel 6-halo-2-phenyl-substituted 4-anilinoquinazolines, synthesized using precursors like 3-fluoro-N-methylaniline, were tested for their antiproliferative properties. One derivative, 10b , showed promising IC50 values of 2.8 µM and 2.0 µM against HCT-116 and T98G cancer cell lines, respectively. nih.gov

The table below presents the IC50 values for selected derivatives against their respective targets.

| Derivative Class | Target | IC50 Value | Source |

| Pyrazine Carboxamide (5a) | Human Placental Alkaline Phosphatase | 3.281 ± 0.23 µM | |

| Pyrazine Carboxamide (5b) | Human Placental Alkaline Phosphatase | 5.022 ± 0.20 µM | |

| Pyrazine Carboxamide (5c) | Human Placental Alkaline Phosphatase | 2.864 ± 0.12 µM | |

| Pyrazine Carboxamide (5d) | Human Placental Alkaline Phosphatase | 1.469 ± 0.02 µM | |

| 4-Anilinoquinazoline (B1210976) (10b) | HCT-116 Cancer Cells | 2.8 µM | nih.gov |

| 4-Anilinoquinazoline (10b) | T98G Cancer Cells | 2.0 µM | nih.gov |

Investigation of Other Potential Activities (e.g., Antifungal, Anticancer, Anti-inflammatory, Antioxidant)

Beyond specific enzyme inhibition and antibacterial action, derivatives of halogenated anilines are often screened for a broader range of biological activities.

Anticancer Activity: As mentioned previously, 4-anilinoquinazoline derivatives have shown promising antiproliferative properties against various tumor cells. nih.gov In a separate study, a series of novel sulfonamide derivatives were designed as BRD4 inhibitors for acute myeloid leukemia, with one compound showing an IC50 of 0.15 µM against MV4-11 cells. mdpi.com

Anti-inflammatory Activity: Research has suggested that compounds with halogen-substituted aniline moieties can possess anti-inflammatory properties. For example, certain benzimidazole (B57391) derivatives featuring 4-fluoro or bromo-substituted aniline groups demonstrated substantial anti-inflammatory effects, with up to 25% inhibition in a rat paw edema model. nih.gov Similarly, substituted cinnoline (B1195905) pyrazole compounds with chloro, bromo, and fluoro substitutions have been noted for their potent anti-inflammatory activity. iosrjournals.org

Antifungal and Antioxidant Activity: While specific studies on derivatives of this compound are limited, related structures have shown potential. Cinnoline pyrazole derivatives with halogen substitutions have been reported to exhibit antifungal activity. iosrjournals.org Additionally, indoloquinazoline derivatives containing a 4-bromophenyl substituent have demonstrated good antioxidant potential. jrespharm.com Another study on oxalamide derivatives synthesized from various anilines, including 4-bromoaniline, also revealed significant antioxidant properties for the bromo-substituted compounds. ijbbku.com

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is invaluable for understanding the molecular basis of a drug's action.

Identification of Molecular Binding Modes with Target Proteins

For the pyrazine carboxamide derivatives that showed alkaline phosphatase inhibition, molecular docking studies were performed to understand their interaction with the enzyme. Similarly, to elucidate the mechanism of antibacterial action, these compounds were docked into the active site of the DNA gyrase of S. typhi.

In the context of anticancer research, docking studies were conducted on 4-anilinoquinazoline derivatives. For example, a potent derivative was docked into the ATP-binding sites of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) to understand its dual inhibitory potential. mdpi.com The results indicated effective binding with both receptors, with binding energies of -6.39 kcal/mol for EGFR and -8.24 kcal/mol for VEGFR-2. mdpi.com

Future Research Directions and Translational Outlook

Advancements in Green Chemistry Methodologies for Synthesis

The development of environmentally friendly and efficient synthetic routes for substituted anilines, including 4-bromo-3-fluoro-N-methylaniline, is a key area of ongoing research. Traditional methods often involve harsh reaction conditions and the use of hazardous reagents. Green chemistry approaches aim to mitigate these issues by focusing on atom economy, the use of safer solvents, and energy efficiency.

One promising green approach involves the synthesis of substituted anilines from benzyl (B1604629) azides. chemrxiv.orgchemrxiv.org This method can be performed at room temperature and avoids the use of heavy metal catalysts. chemrxiv.org Another strategy explores the use of solid-supported catalysts, such as silica (B1680970) sulfuric acid, which can be easily recovered and reused, minimizing waste. vixra.org Enzymatic routes using oxidoreductases like laccase and horseradish peroxidase also present a greener alternative to conventional chemical oxidation for aniline (B41778) synthesis, although challenges with enzyme stability and substrate scope remain. mdpi.com Furthermore, the development of solvent-free reaction conditions, for example using ball-milling, represents a significant step towards more sustainable chemical manufacturing. researchgate.net

Development of Novel Catalytic Systems for Enhanced Selectivity and Yield

The synthesis of this compound and its derivatives often relies on cross-coupling reactions to form carbon-nitrogen (C-N) bonds. The development of novel and more efficient catalytic systems is crucial for improving the selectivity and yield of these reactions.

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are widely used for the synthesis of anilines and their derivatives. researchgate.netrsc.orgacs.org Research is focused on designing new phosphine (B1218219) ligands that can improve the catalyst's activity and stability, allowing for the coupling of a wider range of substrates under milder conditions. rsc.org Copper-catalyzed C-N coupling reactions, often referred to as Ullmann condensations, offer a more economical alternative to palladium-based systems. mdpi.com Recent advancements include the development of stable, resin-supported Cu(I) catalysts that are insensitive to air and moisture, facilitating easier handling and product purification. mdpi.com Photoredox catalysis is another emerging area, harnessing the energy of light to drive C-N bond formation under mild conditions, which can be particularly useful for challenging substrates. researchgate.net

Mechanistic Investigations of Complex Chemical Transformations

A deeper understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is essential for optimizing reaction conditions and designing more efficient synthetic routes. Computational studies, particularly using Density Functional Theory (DFT), are proving to be invaluable tools in this regard.

DFT calculations can be used to model the electronic structure and reactivity of molecules, providing insights into reaction pathways and transition states. tci-thaijo.orgmdpi.comresearchgate.net For instance, computational studies have been used to understand the regioselectivity of Suzuki coupling reactions involving similar bromo-fluoro aniline derivatives. mdpi.comresearchgate.net These studies can help predict the most likely site of reaction and explain experimentally observed outcomes. Mechanistic investigations also extend to understanding the interactions between the substrate and the catalyst, which is crucial for the rational design of new and improved catalytic systems. acs.org

Targeted Design of Next-Generation Pharmaceutical Leads and Agrochemicals

The unique electronic and steric properties imparted by the bromine, fluorine, and N-methyl substituents make this compound an attractive starting point for the design of new pharmaceutical and agrochemical agents.

Pharmaceutical Applications: Halogenated anilines are known to be important intermediates in the synthesis of a variety of bioactive molecules. For example, derivatives of 4-anilinoquinazoline (B1210976), which can be synthesized from substituted anilines, have shown promise as anticancer agents by inhibiting receptor tyrosine kinases like EGFR and VEGFR-2. ijcce.ac.ir The bromo- and fluoro-substituents on the aniline ring can influence the binding affinity and selectivity of these inhibitors. ijcce.ac.ir Furthermore, fluorinated aniline derivatives are being explored for the development of androgen receptor antagonists for the treatment of prostate cancer. epa.gov

Agrochemical Applications: The structural motifs present in this compound are also found in various pesticides and herbicides. The strategic placement of halogen atoms can enhance the biological activity and metabolic stability of these compounds. Research in this area focuses on synthesizing novel derivatives and evaluating their efficacy against specific pests and weeds while minimizing environmental impact.

Preclinical Evaluation of Promising Lead Compounds derived from this compound

Once promising lead compounds have been designed and synthesized, they must undergo rigorous preclinical evaluation to assess their therapeutic or agrochemical potential. This involves a battery of in vitro and in vivo studies to determine their efficacy, and pharmacokinetic properties.

Structure-activity relationship (SAR) studies are a critical component of this phase. researchgate.netwur.nl By systematically modifying the structure of the lead compound and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features responsible for its desired effects. For example, in the development of anticancer agents, SAR studies on 4-anilinoquinazoline derivatives have shown that the nature and position of substituents on the aniline ring significantly impact their inhibitory activity against cancer cell lines. ijcce.ac.ir Molecular docking studies are often used in conjunction with experimental data to visualize and understand the binding interactions between the lead compound and its biological target. ijcce.ac.ir

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-3-fluoro-N-methylaniline in academic laboratories?

- Methodology :

- Step 1 : Start with halogenation of aniline derivatives. For bromination, use NBS (N-bromosuccinimide) in acidic conditions to selectively introduce bromine at the para position. Fluorination can be achieved via Balz-Schiemann reaction or halogen exchange using KF in polar aprotic solvents .

- Step 2 : Introduce the N-methyl group via reductive alkylation (e.g., formaldehyde/NaBH4) or direct methylation using methyl iodide in the presence of a base (e.g., K₂CO₃) .

- Validation : Monitor reaction progress using TLC and confirm purity via HPLC (>97% by GC or HPLC) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Techniques :

- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., para-bromo and meta-fluoro substituents cause distinct splitting). For example, the methylamino group (N–CH₃) appears as a singlet at ~2.8 ppm .

- FTIR : Confirm N–H stretching (absent due to methylation) and C–Br/C–F vibrations (600–700 cm⁻¹ and 1100–1200 cm⁻¹, respectively) .

- Mass Spectrometry : Identify molecular ion [M+H]⁺ at m/z 218 (C₇H₇BrFN⁺) and isotopic patterns from bromine .

Q. How should researchers handle and store this compound to ensure stability?

- Guidelines :

- Store at 0–6°C in amber vials to prevent photodegradation. Avoid exposure to moisture, as hydrolysis of the C–Br bond can occur .

- Use PPE (gloves, goggles) due to hazards (H302/H312/H332: harmful if swallowed, in contact with skin, or inhaled) .

Advanced Research Questions

Q. How can regioselectivity challenges during halogenation be addressed?

- Strategies :

- Directing Groups : Use temporary protecting groups (e.g., acetyl) to direct bromination/fluorination to specific positions. Subsequent deprotection and methylation yield the target compound .

- Metal Catalysis : Employ Pd-catalyzed C–H activation for selective functionalization, minimizing byproducts .